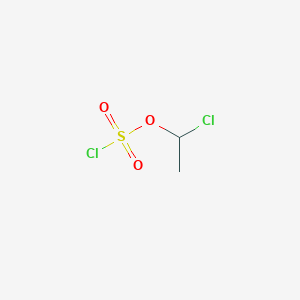
5-Chloro-4-hydroxy-2-methoxybenzaldehyde
Overview
Description
5-Chloro-4-hydroxy-2-methoxybenzaldehyde is a chemical compound with the molecular formula C8H7ClO3 . It is a derivative of benzaldehyde, which is a common building block in organic synthesis .
Synthesis Analysis
The synthesis of 5-Chloro-4-hydroxy-2-methoxybenzaldehyde can be achieved through several methods. One such method involves the reaction of polyformaldehyde with phenol derivatives in the presence of anhydrous MgCl2 and Et3N in THF . Another method involves the Reimer-Tiemann reaction on 4-methoxyphenol, which yields the compound with a 79% yield .Molecular Structure Analysis
The molecular structure of 5-Chloro-4-hydroxy-2-methoxybenzaldehyde consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and a methoxy group . The InChI code for this compound is 1S/C8H7ClO3/c1-12-8-3-7 (11)6 (9)2-5 (8)4-10/h2-4,11H,1H3 .Chemical Reactions Analysis
5-Chloro-4-hydroxy-2-methoxybenzaldehyde can undergo several chemical reactions. For instance, it can react with malononitrile to form 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile . It can also be reduced by sodium borohydride in ethanol to form 2-hydroxy-5-methoxybenzyl alcohol .Physical And Chemical Properties Analysis
5-Chloro-4-hydroxy-2-methoxybenzaldehyde is a white to off-white crystalline powder with a melting point of 108-112°C. It has a molecular weight of 218.6 g/mol, a density of 1.39 g/cm³, and a solubility of 0.11 g/L in water.Scientific Research Applications
Antifungal Applications
5-Chloro-4-hydroxy-2-methoxybenzaldehyde: has been identified as a potential antifungal agent. Its structure, which includes an ortho-hydroxyl group, may contribute to its efficacy. This compound can target cellular antioxidation systems in fungi, such as superoxide dismutases and glutathione reductase, leading to the inhibition of fungal growth . It could be used as a chemosensitizing agent to enhance the effectiveness of conventional antifungal treatments.
Chemosensitization
The compound’s ability to disrupt cellular antioxidation makes it a valuable chemosensitizer. It can be used in combination with other antifungal agents to improve their efficacy. This synergistic effect can lower the minimum inhibitory concentrations (MIC) and fungicidal concentrations (MFC), potentially reducing treatment costs and mitigating resistance .
Synthesis of Schiff Bases
Schiff bases are compounds with a functional group that contains a nitrogen atom double-bonded to a carbon atom, which is also bonded to an aldehyde or ketone group5-Chloro-4-hydroxy-2-methoxybenzaldehyde can be used in the synthesis of tetradentate Schiff base compounds, which have applications in catalysis, industrial chemistry, and the preparation of coordination complexes .
Electroantennogram Studies
This compound has been used in electroantennogram studies to understand the response of insects, such as the vine weevil, to plant volatiles. Such studies are crucial for developing better pest control strategies and understanding insect-plant interactions .
Redox-active Compound Research
As a redox-active benzaldehyde, 5-Chloro-4-hydroxy-2-methoxybenzaldehyde can serve as a model compound for studying redox cycling and its effects on cellular redox homeostasis. This research can provide insights into the development of new drugs and therapeutic strategies .
Molecular Biology
In molecular biology, this compound could be used to study the effects of redox-active molecules on gene expression, particularly in oxidative stress-response pathways. It can help identify gene targets and elucidate the molecular mechanisms underlying cellular responses to oxidative stress .
Analytical Chemistry
In analytical chemistry, 5-Chloro-4-hydroxy-2-methoxybenzaldehyde can be used as a standard or reagent in chromatographic analyses to detect, quantify, or isolate specific compounds, owing to its distinct chemical properties .
Mechanism of Action
Target of Action
It is known that similar compounds, such as natural benzaldehydes, target cellular antioxidation components of fungi, such as superoxide dismutases and glutathione reductase .
Mode of Action
For instance, aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
It is known that similar compounds, such as natural benzaldehydes, effectively inhibit fungal growth by targeting cellular antioxidation components .
Result of Action
It can be inferred from similar compounds that they possess antifungal or chemosensitizing capacity to enhance the efficacy of conventional antifungal agents .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-4-hydroxy-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-8-3-7(11)6(9)2-5(8)4-10/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICKLJCXVUXYRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401275597 | |
| Record name | 5-Chloro-4-hydroxy-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401275597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-hydroxy-2-methoxybenzaldehyde | |
CAS RN |
917828-33-2 | |
| Record name | 5-Chloro-4-hydroxy-2-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917828-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-4-hydroxy-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401275597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-4-hydroxy-2-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarboxylic acid](/img/structure/B1661436.png)


![1-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1661440.png)

![1-Chloro-2-[(phenylsulfonyl)methyl]benzene](/img/structure/B1661443.png)